3-(4-chlorobenzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide

Description

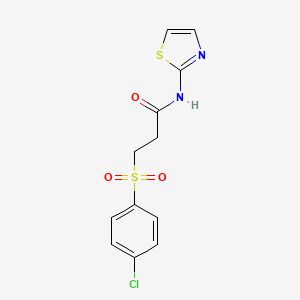

3-(4-Chlorobenzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide is a heterocyclic sulfonamide derivative featuring a propanamide backbone linked to a 4-chlorobenzenesulfonyl group and a 1,3-thiazol-2-ylamine moiety. Its molecular formula is C₁₂H₁₀ClN₃O₃S₂, with a molecular weight of 343.81 g/mol. The compound’s structure combines sulfonamide and thiazole pharmacophores, which are often associated with biological activities such as enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3S2/c13-9-1-3-10(4-2-9)20(17,18)8-5-11(16)15-12-14-6-7-19-12/h1-4,6-7H,5,8H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMIVBYDOSLZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including its potential use as an anti-inflammatory or antimicrobial agent. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes or receptors that modulate biological processes.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory responses or microbial growth.

Receptor Binding: It may bind to receptors that regulate cellular functions, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

Sulfonyl vs. Sulfanyl Linkers: The target compound uses a sulfonyl group (-SO₂-), while analogs like 8d and 8h feature sulfanyl (-S-) linkages .

Aryl Substitutions: The 4-chlorophenyl group in the target compound contrasts with the 4-methylphenyl (8d) or 3-nitrophenyl (8h) groups in analogs. Electron-withdrawing substituents (e.g., -NO₂) increase metabolic stability but may elevate toxicity .

Computational and Pharmacokinetic Insights

- Topological Polar Surface Area (TPSA) : Analogs with TPSA > 100 Ų (e.g., ) are less likely to cross the blood-brain barrier but may have improved renal excretion .

- LogP Values : The target compound’s predicted LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a sulfonamide group and a thiazole moiety, this compound is being studied for its interactions with various biological targets, particularly in inflammatory pathways and cancer treatments.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄ClN₃O₂S, with a molecular weight of approximately 415.3 g/mol. The compound features a 4-chlorobenzenesulfonyl group attached to an N-(1,3-thiazol-2-yl) propanamide structure, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄ClN₃O₂S |

| Molecular Weight | 415.3 g/mol |

| Functional Groups | Sulfonamide, Thiazole |

Research indicates that this compound interacts with enzymes involved in inflammatory pathways. It is hypothesized to inhibit specific targets that lead to reduced inflammation and potential therapeutic effects in conditions such as arthritis and other inflammatory diseases.

Key Findings from Studies

- Anti-inflammatory Activity : In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.

- Anticancer Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, thereby warranting further investigation into its role as an anticancer agent .

- Enzyme Interaction : The compound has shown promising results in binding assays with specific enzymes linked to inflammatory responses, indicating a targeted mechanism of action.

Case Studies

Several studies have explored the biological activity of related compounds and their structural analogs. For instance:

- Study on Thiazole Derivatives : A recent study highlighted the synthesis of thiazole derivatives similar to this compound, demonstrating significant biological activity against bacterial strains and potential anticancer properties .

- Inflammation Models : In animal models of inflammation, compounds with similar structures showed reduced paw edema and lower levels of inflammatory markers in serum, supporting the hypothesis that these compounds could be effective anti-inflammatory agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives known for their therapeutic effects.

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide | 895455-01-3 | Antimicrobial |

| N-(4-methylthiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide | 895456-48-1 | Anticancer |

| N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide | 895457-51-9 | Antiproliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.